molecular formula C14H22N4O4 B2547668 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate CAS No. 1251014-27-3

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate

Cat. No.: B2547668
CAS No.: 1251014-27-3
M. Wt: 310.354
InChI Key: DGRCLCYNTBCWPR-UHFFFAOYSA-N
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Description

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-5-21-12(19)11-10-9-17(13(20)22-14(2,3)4)7-6-8-18(10)16-15-11/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRCLCYNTBCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCCN2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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